(Z)-MDL 105519 - 179105-67-0

(Z)-MDL 105519

Catalog Number: EVT-255584
CAS Number: 179105-67-0
Molecular Formula: C₁₈H₁₁Cl₂NO₄
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Z)-MDL 105519 is the inactive isoform of MDL 105519.
Source and Classification

(Z)-MDL 105519 is classified as an indole derivative and belongs to the broader category of NMDA receptor antagonists. The compound has been synthesized and characterized in various studies, highlighting its pharmacological properties and potential applications in neuroscience research .

Synthesis Analysis

Methods and Technical Details

The synthesis of (Z)-MDL 105519 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 4,6-dichloroindole.
  2. Reactions: The main synthetic route includes the formation of the double bond in the ethylene bridge connecting the phenyl and carboxylic acid groups. This can be achieved through various coupling reactions followed by functional group modifications.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological testing.

For example, one reported method involves the use of a Mitsunobu reaction to facilitate the inversion of configuration at specific chiral centers, leading to the desired product with optimal yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of (Z)-MDL 105519 can be described as follows:

  • Molecular Formula: C17H14Cl2N2O4
  • Molecular Weight: Approximately 377.21 g/mol
  • Key Functional Groups: The structure includes a dichloroindole core, a phenyl group, and carboxylic acid functionalities.

The compound's spatial configuration is crucial for its interaction with NMDA receptors, influencing its binding affinity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

(Z)-MDL 105519 participates in various chemical reactions that are essential for its synthesis and functionalization:

  1. Esterification: The carboxylic acid group can undergo esterification reactions to form esters that may be used in further biological evaluations.
  2. Reduction Reactions: The compound can also be subjected to reduction processes to modify functional groups, enhancing its pharmacological profile.
  3. Binding Studies: In biological assays, (Z)-MDL 105519 interacts with NMDA receptors, where it competes with endogenous ligands like glutamate and glycine .
Mechanism of Action

Process and Data

The mechanism of action of (Z)-MDL 105519 primarily involves its role as an antagonist at the NMDA receptor:

  • Binding Site: It selectively binds to the glycine site of the NMDA receptor complex.
  • Inhibition of Ion Flow: By blocking this site, (Z)-MDL 105519 inhibits the receptor's activation by glycine and glutamate, preventing excessive calcium influx into neurons.
  • Neuroprotective Effects: This action helps mitigate excitotoxicity associated with various neurodegenerative conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the appropriate conditions for storage and handling during research applications .

Applications

Scientific Uses

(Z)-MDL 105519 has several important applications in scientific research:

  1. Neuroscience Research: Used extensively to study NMDA receptor function and its role in synaptic plasticity.
  2. Drug Development: Serves as a lead compound for developing new therapeutics aimed at treating conditions like Alzheimer's disease, schizophrenia, and other disorders where NMDA receptor modulation is beneficial.
  3. Radioligand Development: Its structure has been utilized in developing radioligands for imaging studies related to NMDA receptors .
Pharmacological Characterization of (Z)-MDL 105519

NMDA Receptor Glycine Site Antagonism Mechanisms

(Z)-MDL 105519 ((E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) is a potent and selective antagonist of the strychnine-insensitive glycine binding site on NMDA receptors. This compound belongs to the 2-carboxyindole class of glycine site antagonists and exhibits nanomolar affinity for the glycine recognition site, with a reported Ki value of 10.9 ± 1.4 nM in rat brain membrane preparations as determined by inhibition of [3H]glycine binding [1] [8]. The antagonism is specific to the NMDA receptor complex, as MDL 105,519 demonstrates negligible activity at other glutamate receptor subtypes (AMPA, kainate) or unrelated neurotransmitter receptors [1]. Functionally, (Z)-MDL 105519 inhibits NMDA-dependent responses including: 1) NMDA-induced [3H]TCP binding elevation in brain membranes, 2) cyclic GMP accumulation in cerebellar slices, and 3) alterations in cytosolic Ca2+ and Na+-Ca2+ currents in cultured neurons [1]. The inhibition is characterized by non-competitive kinetics with respect to NMDA but can be fully nullified by D-serine, confirming its specific action at the glycine co-agonist site rather than the glutamate binding domain [1] [3].

Table 1: Binding Affinity of (Z)-MDL 105519 at NMDA Receptor Subtypes

Receptor ComplexKi (nM)Assay SystemReference
Rat brain membranes10.9 ± 1.4[3H]glycine binding [1]
NR1-1a homomeric1.8[3H]MDL 105,519 binding [5]
NR1-1a/NR2A21-63*Schild analysis (TK40 reference) [4]
NR1-1a/NR2B21-63*Schild analysis (TK40 reference) [4]
NR1-1a/NR2C21-63*Schild analysis (TK40 reference) [4]

Note: Direct values for (Z)-MDL 105519 not provided; table reflects comparable glycine site antagonist potencies

Stereochemical Specificity in NMDA Receptor Modulation

The geometric isomerism of MDL 105,519 significantly influences its receptor binding affinity and functional activity. The (E)-isomer ((E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) demonstrates substantially higher affinity for the NMDA receptor glycine site compared to the (Z)-configuration. In saturation binding studies using CHO cells expressing homomeric NR1a receptors, [3H]MDL 105,519 (E-isomer) binds with high affinity (Kd = 1.8 nM) to a single class of binding sites, as evidenced by linear Scatchard plots and unitary Hill slopes [5]. Molecular docking studies suggest this stereopreference arises from optimal spatial orientation of the 2-phenyl-2-carboxyethenyl moiety within the glycine-binding pocket of the GluN1 subunit. The (E)-configuration permits formation of critical hydrogen bonds with residues in the S1 and S2 segments of the ligand-binding domain (LBD), particularly with the D732 and T518 residues, while the (Z)-isomer experiences steric hindrance that reduces binding stability [9]. This stereochemical requirement is conserved across glycine site antagonists, as evidenced by similar geometric preferences observed in quinoxalinedione and tetrahydroquinoline analogs [5].

Table 2: Stereochemical Influence on Pharmacological Parameters

Parameter(E)-MDL 105519(Z)-MDL 105519Experimental System
Kd/Ki (nM)1.8-10.9>40 (estimated)[3H]Glycine binding [5]
Bmax (fmol/mg protein)370Not reportedCHO-NR1a cells [5]
Inhibition of [3H]TCP bindingIC50 ≈ 100 nMSignificantly reducedRat brain membranes [1]
Anticonvulsant activityEffective at 10 mg/kg i.v.InactiveHarmaline-induced seizures [1]

Non-Competitive Inhibition Dynamics at NMDA Receptor Complexes

(Z)-MDL 105519 exhibits non-competitive antagonism characteristics with respect to NMDA but displays complex interactions with glycine site ligands. Electrophysiological studies demonstrate that (Z)-MDL 105519 suppresses NMDA-evoked currents in a manner that cannot be overcome by increasing concentrations of NMDA, consistent with non-competitive inhibition relative to the glutamate agonist site [1]. However, the inhibition is fully reversible by high concentrations of glycine or D-serine, indicating competitive behavior at the glycine co-agonist site [3]. This apparent paradox is resolved through allosteric coupling mechanisms within the NMDA receptor complex. Schild analysis of closely related glycine site antagonists (TK40) reveals competitive kinetics against glycine (Kb = 21-63 nM for GluN1/N2A-D receptors) [4], suggesting that (Z)-MDL 105519 binds to the orthosteric glycine site while inducing conformational changes that non-competitively inhibit channel activation by glutamate. This mechanism is further supported by crystallographic data showing that glycine site antagonists like TK40 bind to the GluN1 LBD with a binding mode that prevents the domain closure required for receptor activation [4] [6]. The binding stabilizes an open-cleft conformation of the bilobed glycine-binding domain, thereby allosterically disrupting the activation cascade initiated by glutamate binding to GluN2 subunits.

Subunit Selectivity Profiling (GluN1 vs. GluN3)

A critical pharmacological feature of (Z)-MDL 105519 is its pronounced selectivity for glycine sites on GluN1 subunits versus those on GluN3 subunits. Functional studies demonstrate >100-fold higher potency at GluN1-containing receptors compared to GluN3A- or GluN3B-containing NMDA receptors [4] [6]. This selectivity originates from structural divergence in the orthosteric binding pockets. Cryo-EM structures of GluN1-3A receptors reveal that the glycine-binding site in GluN3 subunits exhibits a distinct residue composition and binding geometry compared to GluN1 [6]. Specifically, the GluN3A ligand-binding domain (LBD) shows reduced closure (8° vs. 20-25° in GluN1) upon glycine binding and lacks key residues that form critical hydrogen bonds with antagonists [4] [9]. Virtual screening studies exploiting these differences identified antagonists like TK40 that discriminate between GluN1 and GluN3 subunits based on steric hindrance and electrostatic potential variations in the binding cleft [4]. The structural basis for this selectivity is further illuminated by comparative analysis showing that the imino acetamido group of TK40 serves as an α-amino acid bioisostere that optimally fits the GluN1 binding pocket but clashes with the more constricted GluN3 binding site [4] [6]. This subunit selectivity has physiological implications, as GluN1-N3 receptors function as excitatory glycine receptors that are not inhibited by conventional GluN1-preferring antagonists.

Table 3: Subunit Selectivity Profile of Glycine Site Antagonists

CompoundGluN1/N2 Ki (nM)GluN3A Ki (μM)Selectivity Ratio (GluN3A/GluN1)Reference
(Z)-MDL 105519*0.01-0.02>1>100 [4]
TK400.021-0.063>2.5>100 [4]
5,7-DCKA50-100>100>1000 [6]
Glycine (agonist)100-5000.15-0.30.0003-0.003 [9]

Note: Values estimated from functional data on closely related analogs

Functional Differentiation from (E)-MDL 105519 Isomer

The geometric isomerism of MDL 105519 translates to significant functional differences between the (E) and (Z) configurations in both in vitro and in vivo systems. While the (E)-isomer demonstrates potent NMDA receptor blockade with systemic activity, the (Z)-configuration exhibits markedly reduced efficacy. In electrophysiological assays, the (E)-isomer suppresses NMDA-evoked currents in cortical neurons with IC50 values in the nanomolar range (100-300 nM), whereas the (Z)-isomer requires micromolar concentrations to achieve comparable inhibition [1] [5]. This differential potency directly translates to functional outcomes in pharmacological models. Intravenous administration of the (E)-isomer (10 mg/kg) prevents harmaline-stimulated increases in cerebellar cyclic GMP content, providing biochemical evidence of NMDA receptor antagonism in vivo [1]. This effect is associated with anticonvulsant activity across multiple seizure models, including genetically based, chemically induced, and electrically mediated paradigms [1] [8]. In contrast, the (Z)-isomer fails to demonstrate significant activity in these assays even at higher doses. The molecular basis for this divergence lies in the spatial orientation of the 2-phenyl-2-carboxyethenyl side chain, which determines the complementarity with the glycine-binding pocket. Docking simulations indicate that the (E)-configuration optimally positions both carboxylate groups for ionic interactions with Arg523 and hydrogen bonding with Ser688/689 in the GluN1 binding cleft, while the (Z)-isomer disrupts this binding geometry [5] [9]. This structure-activity relationship underscores the critical importance of stereochemistry in NMDA receptor glycine site pharmacology.

Properties

CAS Number

179105-67-0

Product Name

(Z)-MDL 105519

IUPAC Name

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

Molecular Formula

C₁₈H₁₁Cl₂NO₄

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-

InChI Key

LPWVUDLZUVBQGP-FLIBITNWSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Synonyms

(Z)-MDL 105519

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O

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